(Z)-Cinnamyl Cilnidipine (Z)-Cinnamyl Cilnidipine
Brand Name: Vulcanchem
CAS No.: 146924-45-0
VCID: VC0151204
InChI: InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Molecular Formula: C27H28N2O7
Molecular Weight: 492.5 g/mol

(Z)-Cinnamyl Cilnidipine

CAS No.: 146924-45-0

Reference Standards

VCID: VC0151204

Molecular Formula: C27H28N2O7

Molecular Weight: 492.5 g/mol

(Z)-Cinnamyl Cilnidipine - 146924-45-0

CAS No. 146924-45-0
Product Name (Z)-Cinnamyl Cilnidipine
Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
IUPAC Name 3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
Standard InChIKey KJEBULYHNRNJTE-FLIBITNWSA-N
Isomeric SMILES CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Synonyms 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(2-Methoxyethyl) 5-[(2Z)-3-Phenyl-2-propen-1-yl] Ester; (Z)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 3-Phenyl-2-propenyl Ester;
PubChem Compound 13604521
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator